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Compound of Interest

Dimethyl (2-
Compound Name:
Oxononyl)phosphonate-d15

Cat. No.: B565110

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl (2-
Oxononyl)phosphonate-d15, a deuterated isotopologue of Dimethyl (2-
Oxononyl)phosphonate. This document details its molecular properties, potential applications,
and representative experimental methodologies relevant to its use in research and
development.

Core Molecular Data

The key quantitative data for Dimethyl (2-Oxononyl)phosphonate and its deuterated form are
summarized below. The increase in molecular weight for the d15 isotopologue is a direct result
of the substitution of 15 hydrogen atoms with deuterium.

. Dimethyl (2-

Dimethyl (2-
Property Oxononyl)phosphonate-

Oxononyl)phosphonate

dis

Molecular Formula Ci11H2304P Ci11HsD1504P
Molecular Weight 250.27 g/mol [1][2][31[4] 265.36 g/mol [5]
CAS Number 37497-25-9 1215800-33-1[5]
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Applications in Research and Drug Development

Dimethyl (2-Oxononyl)phosphonate and its deuterated analogue are valuable tools in several
scientific domains. While specific biological activities for this molecule are not extensively
documented, its structural features as a phosphonate and the presence of deuterium in the d15
version suggest several key applications.

Phosphonates as Phosphate Mimics: Phosphonates serve as non-hydrolyzable mimics of
phosphates, enabling them to act as inhibitors for enzymes that process phosphate substrates.
[6] This makes them valuable probes for studying enzyme mechanisms and as potential
therapeutic agents.

Deuterated Compounds as Internal Standards: Deuterated molecules are widely utilized as
internal standards in quantitative analysis using mass spectrometry (MS) and nuclear magnetic
resonance (NMR) spectroscopy.[7] Their physicochemical properties are very similar to their
non-deuterated counterparts, allowing for accurate quantification by correcting for variations
during sample processing and analysis.[7]

Kinetic Isotope Effect in Mechanistic Studies: The replacement of hydrogen with deuterium
creates a stronger carbon-deuterium bond. This can slow down reactions where the cleavage
of this bond is the rate-determining step, a phenomenon known as the kinetic isotope effect
(KIE).[7] The KIE is a powerful tool for elucidating reaction mechanisms, particularly in
enzymatic studies such as those involving Cytochrome P450 enzymes.[7]

Improving Pharmacokinetic Profiles: Deuteration can significantly alter the metabolic fate of a
drug. By strategically replacing hydrogens at sites of metabolic vulnerability, the rate of
metabolic breakdown can be slowed.[8] This can lead to an extended drug half-life, reduced
dosing frequency, and a more favorable safety profile by minimizing the formation of toxic
metabolites.[8]

Experimental Protocols

While a specific, detailed synthesis for Dimethyl (2-Oxononyl)phosphonate is not readily
available in the provided literature, a representative protocol can be adapted from the synthesis
of similar 3-keto phosphonates. The following is a generalized procedure based on the
acylation of phosphonoacetates.
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Representative Synthesis of a 3-Keto Phosphonate:

e Enolate Formation: A solution of a suitable phosphonoacetate (e.g., trimethyl
phosphonoacetate) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low
temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). A strong base, such as n-
butyllithium, is added dropwise to generate the corresponding lithium enolate.

o Acylation: An acylating agent, such as an acyl chloride (e.g., heptanoyl chloride to obtain a
nonyl chain), is then added to the enolate solution. The reaction mixture is stirred at low
temperature and then allowed to warm to room temperature.

o Work-up and Purification: The reaction is quenched with a saturated aqueous solution of
ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with
an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over
anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude
product is then purified by column chromatography on silica gel to yield the desired B-keto
phosphonate.

In Vivo Pharmacokinetic Study using a Deuterated Standard:

This protocol outlines a general procedure for comparing the pharmacokinetic profiles of a drug
and its deuterated analogue in a rodent model.

e Animal Dosing: A cohort of laboratory animals (e.g., rats) is divided into two groups. One
group receives the non-deuterated compound, and the other receives the deuterated
compound, typically via oral gavage.

e Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25,
0.5,1, 2, 4, 8, 12, 24 hours) post-administration.

o Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then
stored at -80°C until analysis.

o Sample Analysis: The concentration of the compound in the plasma samples is determined
using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry)
method. The deuterated compound can be used as an internal standard for the quantification
of the non-deuterated analogue, and vice-versa.
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+ Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key
pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum
concentration (Tmax), area under the curve (AUC), and half-life (t%%).

Visualizing Experimental and Logical Workflows

The following diagrams illustrate key concepts and workflows related to the application of
Dimethyl (2-Oxononyl)phosphonate-d15.

General Workflow for a Pharmacokinetic Study

Compound Administration

(Deuterated and Non-deuterated)

Blood Sampling
(Time Course)

Plasma Separation

LC-MS/MS Analysis

Pharmacokinetic Parameter
Calculation

Click to download full resolution via product page

Caption: A generalized workflow for conducting a comparative pharmacokinetic study.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b565110?utm_src=pdf-body
https://www.benchchem.com/product/b565110?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Application of the Kinetic Isotope Effect
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Caption: The principle of the kinetic isotope effect in enzymatic reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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